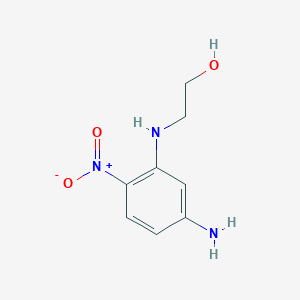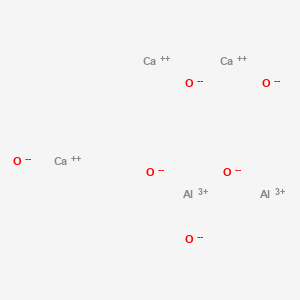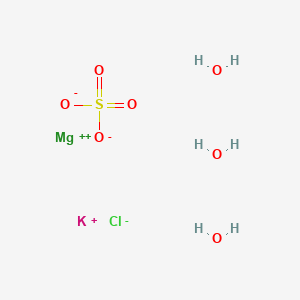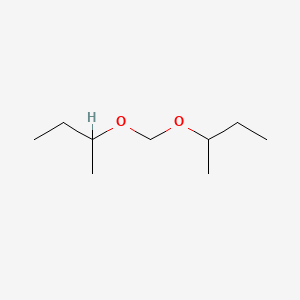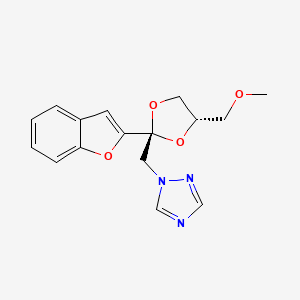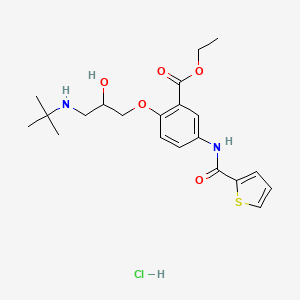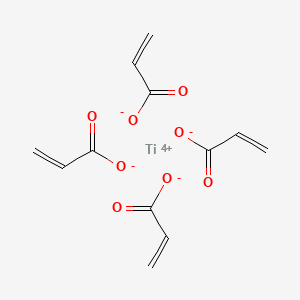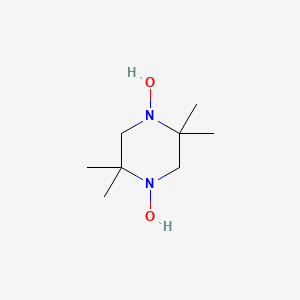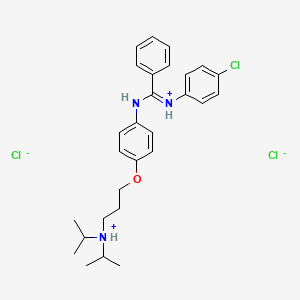![molecular formula C18H32N2Na2O6 B13781154 Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt CAS No. 68298-22-6](/img/structure/B13781154.png)
Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate is a chemical compound with the molecular formula C18H32N2Na2O6 and a molecular weight of 418.436 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate typically involves the reaction of glycine derivatives with decanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature and pressure control, as well as purification techniques such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylate and amide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol and amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various carboxylate, amide, alcohol, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate include:
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-(decanoylamino)ethyl]glycinate
- Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-(octanoylamino)ethyl]glycinate
Uniqueness
What sets Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate apart from similar compounds is its specific molecular structure, which imparts unique physicochemical properties. These properties include higher stability, better solubility, and enhanced reactivity, making it more suitable for certain applications in research and industry .
Properties
CAS No. |
68298-22-6 |
|---|---|
Molecular Formula |
C18H32N2Na2O6 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(decanoylamino)ethyl]amino]acetate |
InChI |
InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-8-9-16(21)19-10-11-20(14-17(22)23)12-13-26-15-18(24)25;;/h2-15H2,1H3,(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2 |
InChI Key |
QUOSBWWYRCGTMI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

